2-(2-bromo-4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-(2-bromo-4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a bromo-substituted phenoxy group and a triazole ring, which are known for their diverse chemical and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Bromination: The starting material, 4-ethylphenol, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 2-position.
Etherification: The brominated product is then reacted with chloroacetic acid or its derivatives to form the phenoxyacetic acid intermediate.
Amidation: The phenoxyacetic acid intermediate is then coupled with 4H-1,2,4-triazole-3-amine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The phenoxy and triazole groups can participate in oxidation and reduction reactions, respectively.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with different substituents replacing the bromo group.
Oxidation: Oxidized derivatives of the phenoxy or triazole groups.
Reduction: Reduced derivatives of the phenoxy or triazole groups.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide would depend on its specific application. For example, in medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide
- 2-(2-chloro-4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide
- 2-(2-bromo-4-ethylphenoxy)-N-(1H-1,2,3-triazol-4-yl)acetamide
Uniqueness
2-(2-bromo-4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the bromo group, ethyl substituent, and triazole ring can influence its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C12H13BrN4O2 |
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Molecular Weight |
325.16 g/mol |
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C12H13BrN4O2/c1-2-8-3-4-10(9(13)5-8)19-6-11(18)16-12-14-7-15-17-12/h3-5,7H,2,6H2,1H3,(H2,14,15,16,17,18) |
InChI Key |
LAMPPSNGZPUTBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC2=NC=NN2)Br |
Origin of Product |
United States |
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